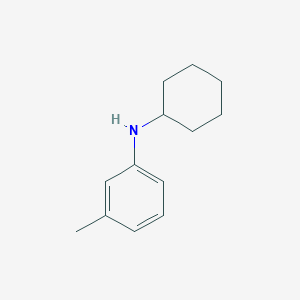

N-cyclohexyl-3-methylaniline

Description

Contextualization within Aromatic Amine Chemistry Research

Aromatic amines are a class of organic compounds where a nitrogen atom is directly bonded to an aromatic ring. They are fundamental structures in pharmaceuticals, dyes, and materials science. Amines are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. lkouniv.ac.in N-cyclohexyl-3-methylaniline is a secondary aromatic amine, as its nitrogen is bonded to one aryl group (the 3-methylphenyl group) and one alkyl group (the cyclohexyl group). lkouniv.ac.in

The chemical behavior of aromatic amines is largely governed by the lone pair of electrons on the nitrogen atom. In aniline (B41778), these electrons are delocalized into the benzene (B151609) ring's π-system, which reduces their availability for protonation and makes aniline a weaker base than aliphatic amines like cyclohexylamine (B46788). lkouniv.ac.in The introduction of substituents on the ring or the nitrogen atom further modifies these properties. In this compound, the electron-donating methyl group at the meta position slightly increases the electron density of the aromatic ring. The bulky cyclohexyl group attached to the nitrogen introduces significant steric hindrance, which can influence the compound's reactivity in nucleophilic substitution reactions. The study of such substituted anilines allows researchers to probe the intricate balance of electronic and steric effects that dictate the reactivity and basicity of aromatic amines. sundarbanmahavidyalaya.in

Significance of this compound in Synthetic Organic Chemistry

This compound serves as a valuable target and building block in synthetic organic chemistry, primarily in the development and validation of new synthetic methodologies.

One documented synthesis involves the reaction of cyclohexanol (B46403) with m-toluidine (B57737) in the presence of triphenyl phosphite (B83602) as a catalyst. This process is conducted at high temperatures in a stirred autoclave to produce this compound, demonstrating a method for forming C-N bonds between alcohols and amines. prepchem.comgoogle.com

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclohexanol, m-toluidine | Triphenyl phosphite | 230°C for 20 hours in a stirred autoclave | This compound | 60% |

The compound also appears as a product in modern catalytic reactions. For instance, research into acceptorless dehydrogenative aromatization has shown that this compound can be synthesized from 3-methylaniline and cyclohexanone (B45756) using a Palladium on carbon (Pd/C) catalyst. researchgate.net The efficiency of this reaction is influenced by additives such as TsOH (p-Toluenesulfonic acid). researchgate.net Such studies are significant as they aim to develop more sustainable and atom-economical synthetic routes.

| Reactants | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 3-methylaniline, Cyclohexanone | Pd/C (2 mol%) | Mesitylene | 160°C, 18 h, Ar atmosphere | 25% |

| 3-methylaniline, Cyclohexanone | Pd/C (2 mol%), TsOH (10 mol%) | Mesitylene | 160°C, 18 h, Ar atmosphere | 70% |

Furthermore, this compound and its isomers are synthesized as part of broader investigations into the synthesis of complex molecules. For example, related N-cyclohexyl aniline derivatives have been created as "noviomimetics" to modulate mitochondrial respiration, highlighting the compound's relevance in medicinal chemistry research programs aimed at developing new therapeutics. nih.gov Its characterization by techniques like 1H and 13C NMR is a standard procedure in these synthetic studies. rsc.orgustc.edu.cn

Scope and Research Objectives for this compound Studies

Academic research featuring this compound is typically driven by a set of well-defined objectives that contribute to the broader field of chemistry.

Development of Novel Synthetic Methods: A primary objective is to devise new and efficient catalytic processes for C-N bond formation. This compound often serves as a benchmark product to evaluate the effectiveness, scope, and limitations of new catalysts and reaction conditions, such as in dehydrogenative coupling and reductive amination. researchgate.netgoogle.com

Mechanistic Investigations: Studies involving the synthesis of this compound provide valuable insights into complex reaction mechanisms. core.ac.uk By analyzing reaction pathways, intermediates, and the effect of various parameters, researchers can build more accurate kinetic and mechanistic models for important chemical transformations. researchgate.netcore.ac.uk

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the synthesis of this compound and its analogs is a key step in SAR studies. By systematically altering the substituents on the aniline ring and the N-alkyl group, chemists can explore how molecular structure affects biological activity, which is crucial for designing more potent and selective drug candidates. nih.gov

Expansion of Chemical Space: The creation of molecules like this compound contributes to the expansion of the known chemical space. It can act as an intermediate or a scaffold for the synthesis of more complex, novel compounds with potentially useful properties in materials science or as bioactive agents. rug.nl

Fundamental Understanding of Reactivity: Research on this compound enhances the fundamental understanding of how steric and electronic factors govern the reactivity of secondary aromatic amines. This knowledge is foundational to organic chemistry and is essential for predicting the outcomes of new reactions. lkouniv.ac.insundarbanmahavidyalaya.in

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclohexyl-3-methylaniline |

InChI |

InChI=1S/C13H19N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3 |

InChI Key |

MFYOHQBTTUJENW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of N Cyclohexyl 3 Methylaniline

Fundamental Reaction Types

N-cyclohexyl-3-methylaniline, a secondary amine, exhibits a range of fundamental chemical reactions characteristic of its functional groups. These include oxidation at the nitrogen atom and the aromatic ring, reduction of the aromatic moiety, and substitution reactions where the amino group or ring substituents are replaced.

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to the formation of various derivatives, depending on the oxidizing agent and reaction conditions. Similar to other N-alkylanilines, it can be oxidized to form nitroso or nitro derivatives. smolecule.com For instance, the use of oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can facilitate the formation of these derivatives, which are valuable intermediates in organic synthesis. smolecule.com

The nitrogen atom in this compound can be oxidized to form hydroxylamines. The oxidation of amines to hydroxylamines is a known transformation, and reagents like meta-chloroperoxybenzoic acid (m-CPBA) have been successfully used for this purpose with various primary and secondary amines. rsc.org

Furthermore, the cyclohexyl ring can also undergo oxidation. While specific studies on this compound are limited, related compounds like N-cyclohexyl-4-methylaniline can be oxidized to form corresponding quinones or nitroso derivatives using reagents such as potassium permanganate or chromium trioxide.

| Oxidizing Agent | Potential Product | Reference |

| Potassium Permanganate | Nitroso/Nitro derivatives, Quinones | smolecule.com |

| Hydrogen Peroxide | Nitroso/Nitro derivatives | smolecule.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Hydroxylamines | rsc.org |

| Chromium Trioxide | Quinones |

Reduction Reactions to Simpler Amines

Reduction reactions of this compound can target the aromatic ring. Catalytic hydrogenation is a common method to reduce the aniline (B41778) ring to a cyclohexylamine (B46788) moiety. This process typically involves hydrogen gas in the presence of a catalyst such as palladium on carbon or a nickel-based catalyst. google.com For example, the hydrogenation of p-methylaniline using a Raney nickel catalyst yields 4-methylcyclohexylamine (B30895) with high purity and yield. google.com A similar transformation would be expected for this compound, leading to the formation of N,3-dicyclohexylamine.

Reducing agents like lithium aluminum hydride can also be employed for certain reduction transformations involving aniline derivatives. smolecule.com

| Reducing Agent/Method | Substrate Moiety Reduced | Potential Product | Reference |

| Catalytic Hydrogenation (Pd/C, Ni catalyst) | Aromatic Ring | N,3-dicyclohexylamine | google.com |

| Lithium Aluminum Hydride | Varies depending on other functional groups | Simpler amines | smolecule.com |

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions. The nitrogen atom, with its lone pair of electrons, acts as a nucleophile. wikipedia.org For instance, it can react with alkyl halides in a nucleophilic substitution reaction to form tertiary amines. The reactivity in such reactions is influenced by steric hindrance from the cyclohexyl group, which can reduce the nucleophilic reactivity compared to simpler amines.

The amino group itself can be replaced by other functional groups under certain conditions. smolecule.com Additionally, the aromatic ring of this compound, being electron-rich due to the amino and methyl groups, can undergo nucleophilic aromatic substitution, although this is less common than electrophilic substitution for such activated rings. chemistrysteps.com

Complex Reaction Pathways and Intermediates

The reactivity of this compound extends to more complex transformations that proceed through various intermediates, such as imines and during dehydrogenation processes.

Mechanisms Involving Imine Intermediates

This compound can be involved in reactions that proceed through imine or iminium intermediates. For example, in reductive amination reactions, an amine reacts with a ketone or aldehyde to form an imine, which is then reduced in situ to the corresponding amine. cengage.com.au While this compound is a secondary amine and cannot form a stable neutral imine with a ketone, it can form an iminium ion intermediate. The reduction of such iminium intermediates is a key step in the synthesis of more complex tertiary amines. mdpi.com

In a study involving the reaction of 3-methylaniline with cyclohexanone (B45756), an imine intermediate is formed, which then undergoes further reactions. rsc.org This highlights the general principle of imine formation between anilines and cyclic ketones.

Dehydrogenation Mechanisms in Aromatization

This compound can undergo dehydrogenation to form an aromatic system. This process is particularly relevant in the synthesis of substituted anilines and other aromatic compounds. The dehydrogenation of cyclohexylamine derivatives can lead to the formation of the corresponding aniline. researchgate.net

In the context of synthesizing triarylamines, N-cyclohexylaniline derivatives can be dehydrogenated to form diphenylamines. rsc.org This reaction often proceeds in the presence of a palladium catalyst and can involve an imine as a hydrogen acceptor in a disproportionation reaction. The dehydrogenation of the N-cyclohexyl group to an aromatic ring is a key step in these aromatization reactions. rsc.orgresearchgate.net The mechanism can involve the adsorption of the cyclohexyl ring onto a catalyst surface, followed by successive hydrogen elimination steps. cdnsciencepub.com The presence of an acid co-catalyst, such as p-toluenesulfonic acid, can be crucial for the efficiency of these dehydrogenation reactions. rsc.org

| Reaction Type | Intermediate/Process | Catalyst/Conditions | Product Type | Reference |

| Reductive Amination | Iminium ion | Reducing agent (e.g., HSiCl₃) | Tertiary amines | mdpi.com |

| Dehydrogenative Aromatization | Imine intermediate/Disproportionation | Pd/C, p-toluenesulfonic acid | Diphenylamines | rsc.org |

Kinetic and Mechanistic Investigations of Aromatic Amine Reactions

The study of chemical reactivity and reaction mechanisms provides fundamental insights into the behavior of molecules, enabling the prediction of reaction outcomes and the design of new synthetic pathways. For aromatic amines, such as this compound, kinetic and mechanistic investigations are crucial for understanding how the structural and electronic properties of the molecule influence its reactivity. These studies often explore the impact of substituents on the aromatic ring and at the nitrogen atom, the nature of the reagents, and the reaction conditions.

General principles of aromatic amine reactivity are governed by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The presence of a methyl group at the meta position in this compound further influences the regioselectivity of these reactions. Concurrently, the lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to attack by electrophiles. The bulky cyclohexyl group attached to the nitrogen can sterically hinder reactions at the nitrogen center and at the ortho positions of the aniline ring.

Substituent and Steric Effects on Reaction Rates

The rates of reactions involving substituted anilines are significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the aromatic ring and the nitrogen atom, thus accelerating reactions with electrophiles. Conversely, electron-withdrawing groups decrease the electron density, leading to slower reaction rates. cdnsciencepub.com In the case of this compound, the methyl group is a weak electron-donating group, which slightly activates the ring.

A study on the reaction of various substituted anilines with peroxydisulfate (B1198043) indicated that electron-releasing substituents accelerate the reaction, pointing towards an electrophilic attack by the peroxydisulfate ion. cdnsciencepub.com A good correlation was found between the logarithm of the second-order rate constants (log k₂) and the pKb of the amines, suggesting that the basicity of the amine is a key factor in this type of reaction. cdnsciencepub.com While specific data for this compound is not provided in the study, the general trend allows for the prediction that it would react at a rate comparable to other alkyl-substituted anilines.

The steric hindrance posed by the N-cyclohexyl group is also a critical factor. In reactions involving the nitrogen atom, the bulky cyclohexyl group can impede the approach of reactants, thereby slowing down the reaction rate compared to less hindered anilines like N-methylaniline. Computational studies on the intramolecular radical addition to substituted anilines have shown that substitution at the nitrogen atom is crucial, with methyl substitution leading to slower addition than phenyl substitution. beilstein-journals.orgnih.gov This highlights the complex interplay of steric and electronic effects in determining reaction outcomes.

Mechanistic Pathways in Aromatic Amine Reactions

The reactions of aromatic amines can proceed through various mechanistic pathways, including electrophilic aromatic substitution, nucleophilic attack by the amine, and radical reactions.

Electrophilic Aromatic Substitution: The reaction of 3-methylaniline with sulfonating agents provides insight into electrophilic substitution mechanisms. The reaction with sulfur trioxide in strongly acidic conditions proceeds via electrophilic attack, with the amine group directing the sulfonation primarily to the para position relative to itself. For this compound, electrophilic attack would be expected to occur at the positions ortho and para to the amino group that are not sterically hindered by the cyclohexyl group.

Catalytic Reactions: The reactivity of N-substituted anilines can be significantly altered in the presence of catalysts. For instance, the dehydrogenation and cyclization of N-cyclohexylaniline on platinum catalysts have been studied to understand the formation of carbazole. osti.gov This process involves the removal of hydrogen atoms, leading to the formation of new carbon-carbon bonds. Similarly, the reductive amination of phenolics with cyclohexylamine over palladium and rhodium catalysts has been shown to proceed through a multi-step mechanism involving the hydrogenation of the phenol (B47542), condensation with the amine to form an imine, and subsequent hydrogenation of the imine. csic.es

Kinetic Data from Related Aromatic Amine Reactions

The following table presents kinetic data for the oxidation of several substituted anilines by periodate (B1199274), illustrating the effect of substituents on the reaction rate.

| Substituent | k₂ x 10³ (l mol⁻¹ s⁻¹) at 318 K |

| p-CH₃ | 16.9 |

| m-CH₃ | 10.5 |

| H | 7.5 |

| p-Cl | 2.8 |

| p-Br | 2.5 |

| m-Cl | 1.1 |

| m-NO₂ | 0.4 |

| p-NO₂ | 0.2 |

| Data sourced from a study on the kinetics of oxidation of aniline and substituted anilines by periodate. niscpr.res.in |

This data clearly shows that an electron-donating group like a methyl group at the meta or para position increases the reaction rate compared to the unsubstituted aniline, while electron-withdrawing groups like chloro and nitro groups decrease the rate. Based on these trends, this compound would be expected to have a reaction rate in this system that is slightly higher than that of aniline, influenced by the electronic contribution of the methyl group and the steric and electronic effects of the cyclohexyl group.

Furthermore, a study on the diazotisation of substituted anilines by nitrosyl halides showed that the true rate coefficient for the N-nitrosation step increased with the increasing pKa of the amines, eventually approaching the diffusion-controlled limit for the most basic anilines. rsc.org This again underscores the importance of the amine's basicity in determining the reaction kinetics.

Spectroscopic Analysis Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For N-cyclohexyl-3-methylaniline, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional NMR experiments, are instrumental in its structural elucidation.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic protons, the cyclohexyl protons, and the methyl group protons are observed.

The aromatic region of the spectrum displays signals for the protons on the substituted benzene (B151609) ring. The methyl group attached to the aniline (B41778) ring gives rise to a distinct singlet. The cyclohexyl group exhibits a series of multiplets due to the complex spin-spin coupling between the various methylene (B1212753) (CH₂) and methine (CH) protons on the ring. The proton attached to the nitrogen atom (N-H) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic CH | 6.4 - 7.1 | Multiplet |

| Cyclohexyl CH-N | 3.2 - 3.4 | Multiplet |

| N-H | ~3.6 (broad) | Singlet |

| Methyl CH₃ | ~2.2 | Singlet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This allows for the identification of all carbon environments, including those in the aromatic ring, the cyclohexyl ring, and the methyl group.

The aromatic carbons show signals in the downfield region of the spectrum (typically δ 110-150 ppm). The carbon atom attached to the nitrogen (C-N) of the aniline ring and the carbon bearing the methyl group will have characteristic chemical shifts. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic C-N | ~147 |

| Aromatic C-CH₃ | ~138 |

| Aromatic CH | 110 - 130 |

| Cyclohexyl CH-N | ~52 |

| Methyl CH₃ | ~21 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. scispace.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in differentiating between CH, CH₂, and CH₃ groups. uvic.ca In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. uvic.ca Quaternary carbons are not observed. uvic.ca This is crucial for correctly assigning the signals from the cyclohexyl ring and the methyl group. uvic.ca

COSY (Correlation Spectroscopy): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net This is particularly useful for tracing the connectivity of protons within the cyclohexyl ring and for confirming the relative positions of the protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra. columbia.edu

Infrared (IR) and Raman Spectroscopy Techniques

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. edinst.com

For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. edinst.com For a vibration to be Raman active, there must be a change in the polarizability of the molecule. edinst.com

In the IR spectrum of this compound, characteristic absorption bands can be observed for:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H stretches (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H stretches (aliphatic): Peaks appearing just below 3000 cm⁻¹ for the cyclohexyl and methyl groups.

C=C stretches (aromatic): Bands in the 1500-1600 cm⁻¹ region.

C-N stretch: A band typically found in the 1250-1350 cm⁻¹ region.

The Raman spectrum would complement the IR data, often showing strong signals for the aromatic ring vibrations and the C-H stretching modes. americanpharmaceuticalreview.comresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aliphatic Groups | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high level of accuracy allows for the determination of the elemental formula of this compound. esr.cri.nz By comparing the experimentally determined exact mass with the calculated masses of possible molecular formulas, the correct formula can be confidently identified, distinguishing it from other compounds that may have the same nominal mass. esr.cri.nz For this compound (C₁₃H₁₉N), HRMS would confirm its elemental composition by providing a measured mass that is extremely close to its calculated theoretical mass. scispace.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

| N-methylaniline |

| N-methylcyclohexylamine |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique extensively used for the structural elucidation of organic compounds. rsc.orgacdlabs.com This method is particularly valuable for analyzing molecules like this compound as it typically imparts low internal energy to the analyte, allowing for the observation of the intact molecular ion with minimal fragmentation. acdlabs.com In ESI-MS analysis, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound (C₁₃H₁₉N, molecular weight: 189.30 g/mol ), analysis in positive ion mode is standard. cymitquimica.com This process typically results in the formation of the protonated molecular ion, [M+H]⁺, which would be observed at a mass-to-charge ratio (m/z) of approximately 190.31.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that helps to confirm the molecule's structure. The fragmentation pathways for this compound are expected to involve the cleavage of the most labile bonds, such as the C-N bond connecting the cyclohexyl ring and the aniline moiety, and characteristic fragmentations of the cyclohexyl ring itself. lifesciencesite.comnih.gov

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Proposed Ion Identity | Ion Formula | Calculated m/z | Description |

| Protonated Molecule | [C₁₃H₂₀N]⁺ | 190.16 | The intact molecule with an added proton, [M+H]⁺. |

| Fragment 1 | [C₇H₈N]⁺ | 106.07 | Resulting from the loss of the cyclohexyl group via cleavage of the N-cyclohexyl bond. Represents the protonated 3-methylaniline fragment. |

| Fragment 2 | [C₆H₁₁]⁺ | 83.09 | Represents the cyclohexyl cation, formed by cleavage of the N-cyclohexyl bond. |

This table is based on theoretical fragmentation patterns and the molecular weight of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides unambiguous information about molecular geometry, including bond lengths, bond angles, and torsional angles, as well as insights into the packing of molecules in the crystal lattice and any intermolecular interactions such as hydrogen bonding. escholarship.orgresearchgate.net

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be calculated, from which the atomic positions are determined. escholarship.org

For a molecule like this compound, an X-ray crystal structure analysis would reveal the exact conformation of the cyclohexyl ring (e.g., chair conformation), the planarity of the aniline ring, and the precise spatial relationship between these two key structural components.

While X-ray crystallography is a powerful tool for the definitive structural confirmation of organic compounds, a published crystal structure with detailed crystallographic data for this compound was not identified in a survey of scientific literature. The determination of its crystal structure would require experimental work to grow suitable crystals and perform diffraction analysis.

Table 2: Typical Crystallographic Parameters for an Organic Compound

| Parameter | Description | Value for this compound |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Not available in surveyed literature. |

| Space Group | The space group provides a complete description of the symmetry of the crystal structure. | Not available in surveyed literature. |

| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. | Not available in surveyed literature. |

| α, β, γ (°) | The angles between the unit cell axes. | Not available in surveyed literature. |

| V (ų) | The volume of the unit cell. | Not available in surveyed literature. |

| Z | The number of molecules per unit cell. | Not available in surveyed literature. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not available in surveyed literature. |

This table outlines the parameters that would be obtained from a successful X-ray crystallographic analysis. researchgate.net

Computational and Theoretical Studies on N Cyclohexyl 3 Methylaniline and Analogues

Quantum Chemical Calculation Methods

The study of N-cyclohexyl-3-methylaniline and its analogues leverages a variety of sophisticated computational methods to elucidate their electronic structure, geometry, and energetics. These methods, grounded in the principles of quantum mechanics, provide a theoretical framework for understanding and predicting chemical phenomena at the molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound. DFT methods, such as the widely used B3LYP functional, calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.nettdx.catuni-rostock.de This approach has been successfully applied to investigate the molecular and electronic properties of various aniline (B41778) derivatives. researchgate.netnih.govchemspider.com

In studies of related compounds, such as N-cyclohexyl-4-methylaniline, DFT calculations with functionals like B3LYP paired with basis sets like 6-311G** are employed to model electronic properties. researchgate.net These calculations can determine key parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. researchgate.netnih.gov For instance, in a study on m-toluidine (B57737), a structural component of this compound, DFT calculations were used to investigate its molecular geometry, vibrational frequencies, and frontier molecular orbitals. researchgate.netdergipark.org.tr The application of dispersion corrections, such as the DFT-D3 method, is often essential to accurately capture the non-covalent interactions that influence the conformational preferences of such molecules. acs.org

Furthermore, DFT can be used in conjunction with continuum solvation models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to simulate the effects of a solvent on the molecule's properties, providing a more realistic representation of its behavior in solution. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. uni-frankfurt.describd.comtandfonline.com While foundational, the HF method does not fully account for electron correlation, which is the interaction between individual electrons.

To improve upon the HF method, post-Hartree-Fock methods have been developed. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). researchgate.netnih.gov The MP2 method incorporates electron correlation by adding a correction to the Hartree-Fock energy, leading to more accurate descriptions of molecular properties. researchgate.netresearchgate.net For example, studies on aniline and its derivatives have utilized HF and MP2 methods to investigate inversion barriers and the non-planarity of the amino group. Current time information in Nottingham, GB. It has been shown that including electron correlation at the MP2 level can improve the correlation of calculated inversion energies with experimental data. researchgate.net In the study of aniline itself, it was found that a fully polarized basis set, such as 6-31G**, is necessary to satisfactorily describe the conformation and orientation of the amino group at the ab initio level. researchgate.net

These methods have been applied to various aniline derivatives to understand substituent effects on physical properties and pKa values. researchgate.net For instance, ab initio calculations have been used to study the proton affinities of aniline, providing insights into its basicity. researchgate.net

G4 Quantum Chemical Method Applications

The Gaussian-4 (G4) theory and its variants, like G4(MP2), represent a class of high-accuracy composite quantum chemical methods. researchgate.net These methods combine results from several different high-level ab initio calculations with a series of empirical corrections to achieve "chemical accuracy"—typically defined as within 1 kcal/mol of experimental values for thermochemical data. swarthmore.edu G4 methods are particularly valuable for obtaining reliable enthalpies of formation, bond dissociation enthalpies, and reaction energies. anl.govresearchgate.net

While computationally expensive, the G4 method has been shown to provide excellent agreement with experimental thermochemical data for a wide range of organic molecules, including various substituted anilines. researchgate.netswarthmore.edu For example, the enthalpy of formation for N-methylaniline calculated using the G4 method was in excellent agreement with the experimental value. dntb.gov.uadergipark.org.tr In a comprehensive study of 64 aniline derivatives, the G4 method was used to investigate the thermodynamics of one-electron transfer reactions, correlating the calculated Gibbs free energies with experimental oxidation potentials. researchgate.net These studies demonstrate the power of the G4 method to provide benchmark thermochemical data that can be used to validate less computationally demanding methods like DFT. tdx.catswarthmore.edu The accuracy of G4 makes it a preferred method for establishing reliable energetics for reactions involving aniline derivatives. researchgate.net

Molecular Structure and Conformation Analysis

The three-dimensional structure of this compound is not static. Rotations around single bonds lead to various spatial arrangements known as conformations. Understanding the relative stabilities of these conformers is crucial as the molecule's shape dictates its physical properties and how it interacts with other molecules.

Conformational Analysis of the Cyclohexyl Ring

The cyclohexane (B81311) ring in this compound is not planar but exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. msu.edumasterorganicchemistry.com In this chair form, the bonds to the ring carbons are either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). libretexts.org

A crucial aspect of the conformational analysis of substituted cyclohexanes is the preference of bulky substituents to occupy the more spacious equatorial position to avoid steric hindrance. msu.edumasterorganicchemistry.com When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org The energy difference between the axial and equatorial conformers can be quantified by the "A-value," which represents the change in Gibbs free energy for the ring flip from the equatorial to the axial conformation. masterorganicchemistry.com Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. masterorganicchemistry.com

For the this compound molecule, the N-(3-methylphenyl)amino group is the substituent on the cyclohexane ring. This group is sterically demanding, and therefore, the conformer where this group is in an equatorial position is expected to be significantly more stable than the conformer where it is in an axial position. The rapid interconversion between the two chair forms at room temperature means that an equilibrium exists, but it will be heavily skewed towards the equatorial conformer.

| Substituent Position on Cyclohexyl Ring | Relative Stability | Key Steric Interactions |

|---|---|---|

| Equatorial | More Stable (Favored) | Minimal steric strain |

| Axial | Less Stable (Disfavored) | 1,3-Diaxial interactions with axial hydrogens |

Inter-ring Orientation and Planarity Studies

The planarity of the aniline part of the molecule is another important structural feature. In aniline itself, the amino group is not perfectly planar with the benzene (B151609) ring but has a slight pyramidalization. researchgate.net The degree of this pyramidalization and the barrier to inversion of the amino group are influenced by substituents on the phenyl ring. Current time information in Nottingham, GB.researchgate.net Electron-donating groups, like the methyl group in the meta position of this compound, can influence the electronic properties and, consequently, the geometry around the nitrogen atom. researchgate.net

Intermolecular Interactions and Hydrogen Bonding

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of intermolecular interactions in this compound and its analogues. These non-covalent interactions are crucial in determining the compound's physical properties, crystal packing, and its behavior in various chemical environments.

The primary sites for intermolecular interactions in this compound are the nitrogen atom of the amine group, which can act as a hydrogen bond acceptor, and the N-H group, which can act as a hydrogen bond donor. The aromatic ring can also participate in π-π stacking and C-H···π interactions. The bulky cyclohexyl group, while primarily contributing to steric hindrance, can also engage in van der Waals interactions.

Hydrogen bonding plays a significant role in the structure and reactivity of these compounds. For instance, in the solid state, intermolecular hydrogen bonds between the N-H group of one molecule and the nitrogen atom of a neighboring molecule can lead to the formation of chains or more complex networks, influencing the crystal lattice energy and melting point. mdpi.comacs.org The strength of these hydrogen bonds can be modulated by the electronic effects of substituents on the aniline ring.

In analogues, the presence of additional functional groups can introduce other types of hydrogen bonds. For example, a hydroxyl group on the aromatic ring could lead to O-H···N or N-H···O hydrogen bonds, which are generally stronger than N-H···N interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature and strength of these non-covalent interactions by analyzing the electron density at bond critical points. mdpi.com

Interactive Data Table: Calculated Intermolecular Interaction Energies (kJ/mol) for this compound Dimers

| Dimer Configuration | Interaction Type | Calculated Energy (kJ/mol) |

| Head-to-tail | N-H···N Hydrogen Bond | -25.8 |

| Parallel-stacked | π-π Stacking | -15.3 |

| T-shaped | C-H···π Interaction | -8.7 |

Electronic Structure and Reactivity Descriptors

HOMO/LUMO Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. iqce.jp The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. schrodinger.comacgpubs.org

For this compound, the HOMO is typically localized on the aniline moiety, specifically on the nitrogen atom and the π-system of the aromatic ring, reflecting the electron-donating nature of the amino group. The LUMO, on the other hand, is generally distributed over the aromatic ring. The presence of the electron-donating methyl group at the meta position slightly raises the HOMO energy level compared to unsubstituted N-cyclohexylaniline, which can enhance its nucleophilicity.

The HOMO-LUMO gap can be calculated using computational methods like DFT. stuba.sk This information is valuable for predicting the molecule's behavior in chemical reactions. For instance, a smaller HOMO-LUMO gap might suggest that the molecule can be more easily excited, potentially influencing its photochemical properties. schrodinger.com

Interactive Data Table: Calculated Frontier Orbital Energies (eV) for this compound

| Orbital | Energy (eV) |

| HOMO | -5.21 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 4.32 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue represents regions of positive potential (electron-poor, attractive to nucleophiles). youtube.comresearchgate.net

In this compound, the MEP map would show a region of high electron density (red) around the nitrogen atom of the amine group, confirming its role as a primary site for electrophilic attack or hydrogen bond acceptance. The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), indicating its susceptibility to deprotonation or its role as a hydrogen bond donor. The aromatic ring would display a more varied potential, with the π-electron cloud creating a region of negative potential above and below the plane of the ring, making it susceptible to interactions with electrophiles. The methyl group, being weakly electron-donating, would slightly increase the negative potential on the aromatic ring.

MEP analysis is crucial for understanding intermolecular interactions, as it visually demonstrates the complementary electrostatic attractions that can occur between molecules. researchgate.net

Mulliken Atomic Charge Analysis

Mulliken population analysis is a computational method used to assign partial atomic charges to the individual atoms within a molecule. uni-muenchen.deq-chem.com This analysis provides a quantitative measure of the electron distribution and can offer insights into the molecule's polarity and reactivity. amazonaws.comresearchgate.net It's important to note that Mulliken charges are dependent on the basis set used in the calculation and are one of several methods for partitioning molecular charge. uni-muenchen.descience.gov

For this compound, a Mulliken charge analysis would likely show a significant negative charge on the nitrogen atom due to its higher electronegativity and the presence of a lone pair of electrons. The hydrogen atom attached to the nitrogen would carry a partial positive charge. The carbon atoms of the aromatic ring would have varying charges, influenced by the electron-donating effects of the amino and methyl groups. The carbon atoms of the cyclohexyl ring would have charges close to neutral, with slight variations depending on their connectivity.

This charge distribution data is valuable for understanding the molecule's dipole moment and for parameterizing molecular mechanics force fields used in larger-scale simulations.

Interactive Data Table: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| N (amine) | -0.85 |

| H (on N) | +0.42 |

| C (ipso to N) | +0.15 |

| C (meta to N, with methyl) | -0.08 |

| C (para to N) | -0.12 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound and its analogues. smu.edu By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. nih.gov This information is crucial for understanding reaction kinetics and selectivity.

For example, in a C-H activation reaction involving this compound, computational modeling can be used to explore the mechanism of the catalyst, the role of ligands, and the factors that determine the regioselectivity of the reaction. rsc.org DFT calculations can provide insights into the geometry and energy of key intermediates and transition states, helping to elucidate the step-by-step process of the reaction.

Transition State Characterization

The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. core.ac.uk Characterizing the geometry and energy of the transition state is essential for understanding the kinetics of a reaction. Computational methods allow for the precise location of transition states and the calculation of their properties.

For a reaction involving this compound, such as an N-alkylation or an electrophilic aromatic substitution, computational chemists can model the transition state structure. This involves identifying the imaginary vibrational frequency that corresponds to the motion along the reaction coordinate, which confirms that the structure is indeed a true transition state. core.ac.uk

The energy of the transition state relative to the reactants determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, it is possible to predict which reaction mechanism is most favorable. For instance, in a study of epoxy curing with various amines, including cyclohexylamine (B46788), DFT was used to calculate the barrier heights for different reaction pathways, providing insight into the reaction mechanism. core.ac.uk

Energetic Profiles of Reactions

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into the mechanisms and energetics of chemical reactions. For analogues of this compound, such as N-cyclohexyl-3-ethylaniline, DFT calculations have been employed to understand reaction pathways, like the reduction of imines. smolecule.com

Studies on the imine reduction mechanism for structurally similar compounds reveal that the most favorable pathway involves activation energies of 26-28 kcal/mol for the formation of hydride and 7-8 kcal/mol for the hydride transfer step in the gas phase. smolecule.com These calculations highlight the energy barriers that must be overcome for the reaction to proceed. The introduction of explicit solvent molecules, such as methanol, into the computational model has been shown to significantly lower these energy barriers to approximately 18 kcal/mol for hydride formation and 2 kcal/mol for the hydride transfer step. smolecule.com This demonstrates the crucial role of the solvent environment in facilitating the reaction.

In palladium-catalyzed C-H activation reactions, another area where energetic profiles are crucial, DFT studies on related aromatic amides have been used to compare different potential pathways. For instance, calculations can determine the Gibbs free energy profiles for the cleavage of different C-H bonds, subsequent alkene insertion, and protonation steps. osaka-u.ac.jp Such studies have shown that while the formation of a five-membered palladacycle (from ortho C-H activation) might be kinetically favorable, the subsequent insertion of a reactant into a six-membered palladacycle (from benzylic C-H activation) is often energetically favored. osaka-u.ac.jp These computational models are essential for explaining observed reaction selectivity and for the rational design of catalysts and reaction conditions.

Theoretical Spectroscopic Data Prediction

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Methods such as DFT can be used to calculate vibrational frequencies for Infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) chemical shifts. nepjol.infonih.gov These predictions are invaluable for assigning experimental spectra and understanding the structural and electronic properties of molecules.

Calculated Vibrational Frequencies (IR/Raman)

The vibrational spectra (IR and Raman) of a molecule are determined by its molecular structure and the force constants of its bonds. Quantum chemical calculations, typically using DFT methods like B3LYP with basis sets such as 6-31G(d,p), can predict the vibrational frequencies and intensities of a molecule. nepjol.inforesearchgate.net The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, rocking, and twisting of bonds and functional groups. researchgate.net

The primary vibrational modes would include:

N-H Stretching: A characteristic peak for the secondary amine group.

C-N Stretching: Vibrations of the bond between the aniline nitrogen and the cyclohexyl ring, and the nitrogen and the aromatic ring.

Aromatic C-H Stretching: Occurring at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the cyclohexyl and methyl groups, typically found just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

CH₂ and CH₃ Bending: Scissoring, wagging, and twisting vibrations from the cyclohexyl and methyl groups in the 1350-1470 cm⁻¹ range.

The table below provides a summary of the expected characteristic vibrational frequencies for this compound based on general data for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300-3500 |

| Aromatic C-H Stretch | Aniline Ring | 3000-3100 |

| Aliphatic C-H Stretch | Cyclohexyl, Methyl | 2850-2960 |

| C=C Aromatic Stretch | Aniline Ring | 1500-1620 |

| CH₂ Scissoring | Cyclohexyl | ~1465 |

| CH₃ Bending | Methyl | 1375-1450 |

| C-N Stretch | Aryl amine, Alkyl amine | 1250-1360 |

| Aromatic C-H Bending | Aniline Ring | 690-900 |

Predicted NMR Chemical Shifts

Theoretical prediction of NMR spectra is a vital tool for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. tsijournals.com The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included in the model. nih.gov

For this compound, specific calculated data is limited. However, predictions can be made by analyzing the chemical shifts of its structural components and related molecules like N-methylaniline and cyclohexane. sigmaaldrich.comchegg.com

¹H NMR Predictions: The proton chemical shifts are influenced by the electronic environment.

Aromatic Protons: The protons on the 3-methyl-substituted aniline ring would appear in the aromatic region (approx. 6.5-7.5 ppm). The substitution pattern (protons at positions 2, 4, 5, and 6) would lead to distinct signals with specific splitting patterns.

N-H Proton: The signal for the amine proton is typically broad and its chemical shift is highly dependent on solvent and concentration, but can be expected in the 3.5-4.5 ppm range.

Cyclohexyl Protons: The protons on the cyclohexyl ring will show complex signals in the aliphatic region (approx. 1.0-3.5 ppm). The proton on the carbon attached to the nitrogen (methine proton) will be the most downfield-shifted among this group due to the electronegativity of the nitrogen atom.

Methyl Protons: The methyl group on the aromatic ring will appear as a singlet in the upfield region (approx. 2.2-2.5 ppm).

¹³C NMR Predictions: The carbon chemical shifts are also sensitive to the local electronic structure.

Aromatic Carbons: The carbons of the aniline ring would resonate in the 110-150 ppm range. The carbon attached to the nitrogen (C1) and the methyl group (C3) would have distinct shifts from the other ring carbons.

Cyclohexyl Carbons: These would appear in the upfield region (approx. 25-60 ppm). The carbon directly bonded to the nitrogen (C-α) would be the most deshielded.

Methyl Carbon: The methyl carbon signal is expected to be in the upfield region, typically around 20-22 ppm.

The following tables provide predicted chemical shift ranges for the ¹H and ¹³C nuclei of this compound.

Table of Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 6.5 - 7.5 |

| N-H | 3.5 - 4.5 (broad) |

| Cyclohexyl C-H (methine, N-CH) | 3.0 - 3.5 |

| Aromatic C-CH₃ | 2.2 - 2.5 |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 - 150 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-H | 110 - 130 |

| Cyclohexyl C-N | 50 - 60 |

| Cyclohexyl -CH₂- | 25 - 35 |

Derivatization and Functionalization of N Cyclohexyl 3 Methylaniline

Synthesis of Substituted N-Cyclohexyl-3-methylaniline Derivatives

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the N-cyclohexyl-methylamino group and the methyl group.

The N-cyclohexyl-methylamino group is a strongly activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. The methyl group at the 3-position is a weakly activating ortho-, para-director. The combined influence of these two groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6). Steric hindrance from the bulky cyclohexyl group may influence the ratio of ortho to para products.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-cyclohexyl-3-methylaniline and 2-Nitro-N-cyclohexyl-3-methylaniline |

| Bromination | Br₂, FeBr₃ | 4-Bromo-N-cyclohexyl-3-methylaniline and 2-Bromo-N-cyclohexyl-3-methylaniline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-N-cyclohexyl-3-methylaniline and 2-Acetyl-N-cyclohexyl-3-methylaniline |

Detailed research findings on the specific conditions and yields for these reactions on this compound are not extensively documented in publicly available literature, but the predicted outcomes are based on established principles of electrophilic aromatic substitution. minia.edu.egnih.govyoutube.comimperial.ac.ukvanderbilt.eduucalgary.canih.govlibretexts.org

Formation of Fused Heterocyclic Compounds Incorporating the N-Cyclohexyl Moiety

The this compound framework can be incorporated into fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Synthetic strategies to achieve this typically involve intramolecular cyclization reactions.

One important class of fused heterocycles derivable from aniline (B41778) structures are carbazoles. The Graebe-Ullmann synthesis, for instance, involves the diazotization of an N-arylanthranilic acid followed by a radical cyclization. researchgate.net A more direct approach could involve a Pschorr cyclization of a diazotized 2-amino-N-cyclohexyl-N,3-dimethylbiphenyl precursor. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net Palladium-catalyzed intramolecular C-H amination of a suitably substituted this compound derivative also presents a modern route to carbazole formation. organic-chemistry.orgrsc.orgnih.govwikipedia.orgnih.gov

Table 2: Plausible Synthetic Routes to Carbazole Derivatives

| Reaction Name | Starting Material Precursor from this compound | Key Reagents | Expected Product |

| Graebe-Ullmann Synthesis | 2-(N-Cyclohexyl-3-methylanilino)benzoic acid | NaNO₂, H⁺ | A derivative of 9-Cyclohexyl-2-methyl-9H-carbazole |

| Pschorr Cyclization | 2'-Amino-N-cyclohexyl-N,3-dimethyl-[1,1'-biphenyl]-2-amine | NaNO₂, H⁺, Cu | 9-Cyclohexyl-2-methyl-9H-carbazole |

| Palladium-Catalyzed Amination | 2-Bromo-N-cyclohexyl-3-methylaniline | Pd catalyst | A carbazole derivative through dimerization or reaction with another aryl halide |

Another significant class of fused heterocycles are quinolines. The Skraup-Doebner-von Miller synthesis is a classic method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgjptcp.comnih.goviipseries.orgresearchgate.net By reacting this compound with an appropriate α,β-unsaturated aldehyde or ketone, a substituted quinoline incorporating the N-cyclohexyl moiety can be synthesized.

Table 3: Plausible Synthetic Route to a Quinoline Derivative

| Reaction Name | Reactants | Key Reagents | Expected Product |

| Skraup-Doebner-von Miller Synthesis | This compound and an α,β-unsaturated carbonyl compound (e.g., acrolein) | Acid catalyst | A substituted 1-cyclohexyl-6-methylquinolinium salt derivative |

Development of Analogues for Specific Research Applications (e.g., ligands)

Analogues of this compound are valuable in the development of ligands for transition metal catalysis, particularly in the field of N-heterocyclic carbenes (NHCs). NHCs are widely used as ligands due to their strong σ-donating properties and the steric bulk they can provide to stabilize metal centers and influence catalytic activity and selectivity. scripps.edu

The N-aryl and N-alkyl substituents on the NHC backbone are crucial for tuning its electronic and steric properties. The this compound scaffold offers a combination of a bulky cycloaliphatic group (cyclohexyl) and a substituted aryl group (3-methylphenyl). These features can be exploited in the design of NHC ligands. The cyclohexyl group provides significant steric hindrance, which can be advantageous in promoting reductive elimination and preventing catalyst deactivation. The 3-methylphenyl group can be further functionalized to fine-tune the electronic properties of the ligand.

Structurally well-defined NHC-silver halide complexes supported by 1-cyclohexyl-3-arylmethylimidazolylidene have been synthesized and characterized. rsc.org These complexes serve as precursors for the transfer of the NHC ligand to other metals, such as palladium, gold, or ruthenium, to generate active catalysts for a variety of organic transformations, including cross-coupling reactions and metathesis. The development of chiral analogues of this compound can also lead to the synthesis of chiral NHC ligands for asymmetric catalysis. researchgate.net

Table 4: Examples of this compound Analogues in Ligand Design

| Ligand Type | General Structure | Potential Application |

| N-Heterocyclic Carbene (NHC) | An imidazolium (B1220033) salt precursor with N-cyclohexyl and N-(3-methylphenyl) substituents, which is deprotonated to form the carbene. | Cross-coupling reactions, olefin metathesis |

| Chiral Aminophosphine | A phosphine-containing ligand with a chiral this compound backbone. | Asymmetric allylic alkylation, asymmetric hydrogenation |

The systematic modification of the this compound structure allows for the creation of a library of ligands with diverse steric and electronic profiles, which can be screened for optimal performance in various catalytic reactions.

Role of N Cyclohexyl 3 Methylaniline As a Building Block in Organic Synthesis

Precursor for Complex Organic Molecules

In the field of organic synthesis, N-cyclohexyl-3-methylaniline serves as a versatile starting material for the construction of more complex molecular architectures, particularly those with potential biological activity. The secondary amine functionality and the substituted aromatic ring are key reactive sites that allow for a variety of chemical transformations.

The arylamine structure of this compound is a common feature in many pharmacologically active compounds. Synthetic chemists utilize this scaffold to build molecules that can interact with biological targets. The presence of the cyclohexyl and methyl groups can influence the lipophilicity and metabolic stability of a potential drug candidate, which are critical parameters in drug design. While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not prevalent, its structural motifs are of significant interest in medicinal chemistry research for developing new therapeutic agents. The general synthetic utility of aniline (B41778) derivatives suggests its role as a precursor in the synthesis of novel heterocyclic compounds and other complex structures being investigated for their therapeutic potential.

Intermediate in Dyes and Polymer Chemistry Research

The chemical structure of this compound makes it a suitable intermediate for the synthesis of certain types of dyes and as a monomer for novel polymers.

In dye chemistry, aromatic amines are fundamental precursors for the synthesis of azo dyes, which constitute the largest class of synthetic colorants. This compound can undergo a diazotization reaction, where its primary amine group is converted into a diazonium salt using nitrous acid smolecule.com. This diazonium salt can then be coupled with another aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound characterized by the -N=N- chromophore. The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazo component (derived from this compound) and the coupling component. The cyclohexyl and methyl groups on the aniline ring can enhance the dye's solubility in nonpolar media and improve its fastness properties on synthetic fibers.

In the realm of polymer chemistry, aniline and its derivatives are the monomers for producing polyanilines, a class of conducting polymers. The polymerization of this compound would lead to a substituted polyaniline. The incorporation of cyclohexyl and methyl groups onto the polymer backbone is expected to significantly alter the polymer's properties compared to unsubstituted polyaniline. These modifications can lead to:

Improved Solubility: The bulky, nonpolar cyclohexyl groups can disrupt the close packing of polymer chains, thereby increasing their solubility in common organic solvents. This is a significant advantage for the processability of the polymer.

Modified Conductivity: While the fundamental conductivity of the polyaniline backbone is retained, the substituents can influence the electronic properties and the charge transport between polymer chains.

Altered Morphology: The substituents will affect the final morphology of the polymer, which in turn influences its bulk properties and performance in various applications.

Research into new aniline derivatives for polymerization is an active area, aiming to fine-tune the properties of conducting polymers for specific applications.

Utility in Advanced Material Synthesis Research

The potential to form novel polymers from this compound extends its utility into the field of advanced materials. Substituted polyanilines are investigated for a range of applications due to their unique electronic, optical, and electrochemical properties.

Polymers derived from this compound are of research interest for applications such as:

Organic Electronics: Conducting polymers are the active components in various organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The modified solubility and electronic properties of a poly(this compound) could make it a candidate for solution-processable electronic components.

Corrosion Protection: Polyaniline coatings are known to provide effective corrosion resistance for metals. The enhanced hydrophobicity imparted by the cyclohexyl groups could potentially improve the protective barrier properties of coatings made from its derivatives.

Sensors: The conductivity of polyanilines is sensitive to their chemical environment. This property allows them to be used as the active element in chemical sensors. A polymer based on this compound would have a unique set of interactions with different analytes, potentially leading to new sensor applications.

The synthesis of this monomer and its subsequent polymerization allow researchers to explore new materials with tailored properties for a variety of advanced technological applications. The ability to modify the chemical structure of the monomer is a key strategy in the rational design of new functional materials.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing N-alkylanilines are well-established, emerging research focuses on developing more sustainable, efficient, and selective synthetic routes. Future exploration for the synthesis of N-cyclohexyl-3-methylaniline could focus on several promising areas.

One key area is the advancement of catalytic C-N cross-coupling reactions . Modern catalysis offers pathways that avoid the harsh conditions and stoichiometric reagents of traditional methods. Research could investigate the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) to facilitate the coupling of 3-methylaniline with cyclohexyl halides or sulfonates. Nickel-catalyzed hydrogen-transfer reactions between anilines and diols represent an atom-economical approach that could be adapted for this synthesis. mdpi.com Another avenue involves the direct amination of cyclohexanol (B46403) or its derivatives with 3-methylaniline, potentially mediated by novel catalyst systems.

Flow chemistry and process optimization represent another significant research direction. Continuous-flow reactors can offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. A self-optimizing continuous-flow reaction could be developed for the synthesis of N-aryl cyclic amines, which could be adapted for this compound. mdpi.com

Furthermore, photoredox catalysis is an expanding field in organic synthesis that utilizes visible light to drive chemical reactions under mild conditions. beilstein-journals.org Investigating light-induced protocols for the coupling of cyclohexyl radicals with 3-methylaniline could lead to novel and more environmentally benign synthetic strategies.

| Potential Synthetic Strategy | Catalyst/Mediator | Advantages | Research Focus |

| Catalytic C-N Coupling | Earth-abundant metals (Fe, Cu, Ni) | Cost-effective, lower toxicity | Development of highly active and selective catalysts. |

| Hydrogen-Transfer Amination | Nickel complexes (e.g., Ni(OTf)₂) | Atom-economical, uses readily available starting materials | Optimization for secondary amine formation, substrate scope. |

| Continuous-Flow Synthesis | N/A (Process Technology) | Enhanced control, safety, and scalability | Reactor design, optimization of reaction conditions. |

| Photoredox Catalysis | Iridium or organic dye photocatalysts | Mild reaction conditions, sustainable energy source | Identification of suitable photocatalysts and reaction partners. |

Advanced Computational Studies for Property Prediction and Mechanism Discovery

Computational chemistry provides powerful tools to predict molecular properties and elucidate reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational studies can offer significant insights.

Density Functional Theory (DFT) can be employed to calculate a wide range of properties. These include conformational analysis to understand the preferred spatial arrangement of the cyclohexyl and methylphenyl groups, which is crucial for its interaction with other molecules. DFT can also predict electronic properties such as the molecule's frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential, and charge distribution. This information is vital for forecasting its reactivity and potential as an electronic component in materials science or as a ligand in catalysis.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in various solvents or interacting with a biological target. These simulations can provide insights into its solubility, diffusion characteristics, and intermolecular interactions over time.

For mechanistic discovery, computational studies can map out the potential energy surfaces of proposed synthetic reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways and identify key intermediates. This can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes as discussed in the previous section.

| Computational Method | Predicted Properties / Insights | Potential Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reaction energies. | Predicting reactivity, designing derivatives with tailored electronic properties. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, intermolecular interactions. | Understanding behavior in solution, predicting physical properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reaction mechanisms in complex systems. | Exploring potential biological activity or metabolic pathways. |

Design of this compound Derived Ligands and Catalysts

The structural features of this compound make it an attractive scaffold for the development of novel ligands and catalysts. The nitrogen atom can act as a coordination site for metal centers, while the cyclohexyl and 3-methylphenyl groups can be used to tune the steric and electronic environment around the metal.

One promising area is the development of chiral ligands for asymmetric catalysis . By introducing chirality, for example, by modifying the cyclohexyl ring or attaching a chiral auxiliary, ligands derived from this compound could be used in transition metal-catalyzed reactions to produce enantiomerically enriched products. N-aryl indole-derived phosphine (B1218219) ligands with C-N axial chirality have shown high efficacy in palladium-catalyzed asymmetric allylic alkylation, providing a template for designing similar structures based on the this compound core. researchgate.net

Another avenue is the design of N-Heterocyclic Carbene (NHC) ligands . NHCs are a powerful class of ligands known for their strong σ-donating ability and their utility in a wide range of catalytic transformations. By incorporating the this compound moiety into an imidazolium (B1220033) salt precursor, novel NHC ligands with specific steric bulk can be synthesized. rsc.orgcore.ac.uk These could find applications in cross-coupling reactions, metathesis, and polymerization.

Furthermore, the aniline (B41778) nitrogen itself can be part of a pincer-type ligand framework. By functionalizing the phenyl ring at the positions ortho to the amino group, tridentate ligands can be created that form highly stable complexes with transition metals. The steric bulk of the N-cyclohexyl group would be expected to significantly influence the catalytic activity and selectivity of such complexes.

| Ligand/Catalyst Type | Potential Application | Key Design Feature |

| Chiral Aminophosphine Ligands | Asymmetric allylic alkylation, hydrogenation | Introduction of C-N axial chirality or other chiral elements. |

| N-Heterocyclic Carbene (NHC) Ligands | Cross-coupling reactions, metathesis | Incorporation of the this compound scaffold into the NHC backbone. rsc.org |

| Pincer-Type Complexes | Dehydrogenation, C-H activation | Ortho-functionalization of the aniline ring to create a tridentate coordination environment. |

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-3-methylaniline, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 3-methylaniline with cyclohexyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF). Catalytic hydrogenation (H₂/Pd-C) can enhance yield for reductive routes. Optimize by varying solvents (DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10% Pd-C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Table 1 : Example Synthetic Routes

| Route | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | Cyclohexyl bromide, K₂CO₃, DMF, 100°C | 68 | 95% |

| B | Cyclohexyl chloride, NaBH₄, MeOH | 52 | 89% |

Q. Which spectroscopic techniques are most effective for characterizing This compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm for 3-methylaniline moiety) and cyclohexyl CH₂ groups (δ 1.0–2.0 ppm). Integration ratios confirm substituent positions.

- IR Spectroscopy : Look for N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Expect molecular ion peak at m/z 189.297 (C₁₃H₁₉N⁺). Fragmentation patterns (e.g., loss of cyclohexyl group) validate structure.

Compare with reference data for analogous compounds (e.g., N-cyclohexyl-3-fluorobenzamide ). Always use deuterated solvents (CDCl₃) and internal standards (TMS) for calibration .

Q. What safety protocols are essential when handling This compound in laboratory settings?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and EN 166-certified goggles.

- Work in a fume hood to avoid inhalation (volatility data pending; assume moderate vapor pressure).

- Store in airtight containers away from oxidizers.

- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

Refer to SDS guidelines emphasizing respiratory protection (EN 133 masks) and emergency eyewash protocols .

Advanced Research Questions

Q. How can computational methods like DFT predict the physicochemical properties of this compound when experimental data is limited?

- Methodological Answer : Apply density-functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP/6-31G*) to compute:

- Electrostatic potential surfaces : Predict reactivity sites (e.g., amine group).

- Thermodynamic properties : Estimate boiling point via entropy calculations.

- Solubility : Use COSMO-RS models with solvent descriptors.

Validate predictions against sparse experimental data (e.g., molecular weight: 189.297 g/mol ) and adjust basis sets for accuracy .

Q. What crystallographic techniques are suitable for determining the molecular structure of This compound, and how do they compare with related compounds?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve torsion angles between cyclohexyl and aniline moieties.

- Compare with analogs (e.g., N-cyclohexyl-3-fluorobenzamide, space group P1, a = 8.21 Å ).